molecular formula C11H9N5O B590394 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol CAS No. 1092787-78-4

2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol

Cat. No.: B590394
CAS No.: 1092787-78-4
M. Wt: 227.227
InChI Key: XLBIZMJBRISXFK-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is a chemical scaffold of high interest in medicinal chemistry and oncology research, primarily for the development of novel protein kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of the purine ring found in ATP, allowing derived compounds to competitively bind to the ATP-binding site of various kinase targets . Recent investigations have specifically identified the phenolic hydroxyl group at the meta-position of this scaffold as a critical structural feature for potent inhibitory activity against Breast Tumor Kinase (BRK, also known as PTK6), an oncogenic driver overexpressed in several cancers including breast, ovarian, and prostate malignancies . Research indicates that this phenol group is predicted to form a key hydrogen bond with Asp330 of the DFG motif in the kinase's active site, a interaction essential for maintaining BRK inhibition . Beyond BRK, this versatile scaffold serves as a key pharmacophore for designing inhibitors against other critical kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . Consequently, this compound provides researchers with a valuable chemical tool for probing kinase function, studying signaling pathways in cancer biology, and exploring structure-activity relationships in the design of targeted anticancer agents.

Properties

IUPAC Name

2-(4-amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-10-8-9(6-3-1-2-4-7(6)17)15-16-11(8)14-5-13-10/h1-5,17H,(H3,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCDTCWCGHTEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C(=NC=NC3=NN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The mechanism proceeds as follows:

  • Vilsmeier Amidination : PBr₃ activates the amide (e.g., DMF) to generate an electrophilic iminium intermediate.

  • Electrophilic Substitution : The 5-aminopyrazole attacks the iminium carbon, forming a formamidine adduct.

  • Heterocyclization : HMDS deprotonates the intermediate, triggering ring closure to construct the pyrimidine ring.

Optimization and Yield Data

Key parameters influencing yield include:

  • Temperature : 60°C for amidination, 70–80°C for heterocyclization.

  • Reagent Ratios : 3.0 equivalents of PBr₃ and HMDS ensure complete conversion.

  • Solvent : DMF outperforms DEF or piperidine-1-carbaldehyde due to superior reagent solubility.

Under optimized conditions, this method achieves yields up to 91% (Table 1).

Table 1: One-Flask Synthesis Optimization

ParameterOptimal ValueYield (%)Reference
Temperature60–80°C91
PBr₃ Equivalents3.089
HMDS Equivalents3.091
SolventDMF91

Sequential Chlorination and Nucleophilic Aromatic Substitution

Chlorination of Pyrazolo-Pyrimidinone Intermediates

A two-step approach begins with 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Treatment with POCl₃ and trimethylamine (TMA) at reflux replaces the 4-keto group with chlorine, yielding 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Phenol Group Introduction

The chlorinated intermediate undergoes nucleophilic aromatic substitution (NAS) with 2-hydroxyphenol in the presence of a palladium catalyst. This step introduces the phenolic moiety at the 3-position. Microwave-assisted NAS reduces reaction time from 12 hours to 30 minutes, improving yields from 68% to 82%.

Critical Factors :

  • Catalyst : Pd(OAc)₂ with Xantphos enhances regioselectivity.

  • Base : K₂CO₃ neutralizes HCl byproducts, preventing side reactions.

Tandem Cyclocondensation and Oxidation

Cyclocondensation of Hydrazine Derivatives

Aryl hydrazines react with β-ketoesters under acidic conditions to form pyrazole rings. For example, 2-hydroxyphenylhydrazine and ethyl acetoacetate cyclize in ethanol with H₂SO₄ catalysis, producing 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate.

Pyrimidine Ring Construction

Oxidation with SeO₂ converts the pyrazole carboxylate to a pyrimidine derivative. Subsequent amination with NH₃ in DMF at 120°C introduces the 4-amino group, completing the target structure.

Yield Considerations :

  • Cyclocondensation: 75–80%.

  • Oxidation-Amination: 65–70%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Synthesis

To address batch process limitations, continuous flow systems enhance reproducibility and safety. Key steps include:

  • Precision Temperature Control : Multi-zone reactors maintain 60°C (amidination) and 80°C (heterocyclization).

  • In-Line Purification : Scavenger resins remove excess PBr₃ and HMDS, reducing post-processing time.

Green Chemistry Modifications

Recent advances replace PBr₃ with biodegradable ionic liquids (e.g., [BMIM]Br₃), achieving comparable yields (85%) while minimizing hazardous waste.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
One-Flask Synthesis9199High
Chlorination/NAS8297Moderate
Tandem Cyclization7095Low

The one-flask method excels in yield and scalability but requires rigorous moisture control. Chlorination/NAS offers regioselectivity advantages for complex analogs, while tandem cyclization suits lab-scale diversification .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-d]pyrimidine core serves as a versatile template for drug discovery. Below is a detailed comparison of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol with key analogs, focusing on structural modifications, biological targets, and pharmacological properties.

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name / ID Substituents Key Targets Biological Activity/Applications Synthesis Yield/Notes Reference
2-(4-Amino-1H-pyrazolo...)phenol - C3: Phenol
- C4: NH₂
Kinases (tyrosine, PI3K) Kinase inhibitor (preclinical) Synthesized via benzoyl chloride route
PP242 - C3: Indol-5-ol
- C1: Isopropyl
mTORC1/mTORC2 ATP-competitive mTOR inhibitor; superior to rapamycin N/A
Compound 4b () - C3: 4-Methoxyphenyl propargyl ether
- N1: Isopropyl
- C4: NH₂
IGF1R/Src Dual kinase inhibitor; anticancer activity Multi-step synthesis (see SI of )
Compound 5b () - C4: Phenolic hydrazine derivative Unspecified Anticancer candidate; 75% yield Condensation with aldehydes
3-(4-Amino-1-tert-butyl...)phenol - C3: Phenol
- N1: tert-butyl
mTOR Autophagy inducer; structural analog of PP242 Crystallized from DMF:MeOH
A-770041 () - C3: Complex carboxamide
- N1: trans-cyclohexyl-piperazinyl
LCK kinase Immunomodulator; inhibits T-cell signaling Multi-step synthesis

Key Observations:

PP242 replaces phenol with indol-5-ol, increasing lipophilicity and improving mTOR inhibition (IC₅₀ ~ 8 nM) . A-770041 incorporates a bulky carboxamide group, redirecting activity toward LCK kinase, a T-cell signaling protein .

Impact of N1 Substitution :

  • Isopropyl (PP242) and tert-butyl () groups at N1 enhance metabolic stability and membrane permeability compared to the unsubstituted NH in the parent compound .
  • In Compound 4b , the N1 isopropyl group is retained, but the C3 propargyl ether extension enables dual IGF1R/Src inhibition .

Synthetic Accessibility :

  • The parent compound is synthesized via a benzoyl chloride-mediated route (72% yield) , while analogs like 5b require condensation with aldehydes (75% yield) .
  • Complex derivatives (e.g., A-770041) involve multi-step protocols, reducing scalability .

Biological Activity

2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol, also known by its CAS number 1092787-78-4, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₁₁H₉N₅O
  • Molecular Weight : 227.22 g/mol
  • Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant in medicinal chemistry due to its role in various bioactive compounds.

1. Kinase Inhibition

This compound has been identified as a potential inhibitor of several kinases, including those involved in cancer progression. The compound's structure allows it to interact effectively with ATP-binding sites on kinases, leading to the inhibition of their activity.

2. Anti-proliferative Effects

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit anti-proliferative properties against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxicity against A549 (lung cancer) and HCT116 (colon cancer) cell lines with IC₅₀ values in the low micromolar range .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study evaluated the anti-proliferative activity of related pyrazolo[3,4-d]pyrimidine derivatives against A549 and HCT116 cells. The most promising compound showed IC₅₀ values of 8.21 µM and 19.56 µM respectively .
    • Flow cytometric analysis revealed that these compounds can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), indicating their potential as therapeutic agents .
  • Kinase Inhibition :
    • The compound has been tested for its inhibitory effects on epidermal growth factor receptor (EGFR) kinases. Notably, one derivative exhibited an IC₅₀ value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), which is often associated with resistance to existing therapies .

Biological Activity Summary Table

Activity Type Details IC₅₀ Values
Anti-proliferativeA549 Cell Line8.21 µM
HCT116 Cell Line19.56 µM
Kinase InhibitionWild-type EGFR0.016 µM
Mutant EGFR (T790M)0.236 µM
Apoptosis InductionBAX/Bcl-2 Ratio Increase8.8-fold increase

Potential Therapeutic Applications

Given its ability to inhibit key kinases involved in tumor growth and survival, this compound may serve as a lead compound for developing new anticancer therapies. Its structural similarities to ATP allow it to act as an ATP-competitive inhibitor, making it a candidate for targeting receptor tyrosine kinases (RTKs), which are critical in many cancers .

Q & A

Q. What statistical approaches resolve variability in biological replicate data?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey test for multi-group comparisons. For skewed data, use non-parametric tests (Kruskal-Wallis). Principal component analysis (PCA) identifies outliers in high-throughput datasets. Ensure power analysis (α=0.05, β=0.2) determines sample size adequacy .

Contradiction & Reproducibility

Q. Why do synthetic yields vary significantly across reported protocols?

  • Methodological Answer : Variability stems from moisture-sensitive intermediates (e.g., aryl chlorides) or inconsistent heating (reflux vs. microwave). Standardize anhydrous conditions (molecular sieves in acetonitrile) and monitor reaction progress via LC-MS. Reproduce protocols with controlled humidity (<10%) .

Q. How to validate the purity of commercial or synthesized batches for pharmacological studies?

  • Methodological Answer : Use orthogonal methods: HPLC (≥95% purity), 1H NMR (integration of impurities <5%), and HRMS (mass error <5 ppm). Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation products .

Methodological Resources

  • Spectroscopic Data : Reference IR/NMR libraries for pyrazolo[3,4-d]pyrimidines (e.g., SDBS or PubChem) .
  • Synthetic Protocols : Adapt procedures from peer-reviewed journals excluding non-academic sources like BenchChem .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.